UNII-7U374ZW3YB

Description

Conceptual Frameworks in Doxycycline's Pleiotropic Biological Activities

The pleiotropic effects of doxycycline (B596269) are mediated through several key conceptual frameworks, primarily involving the modulation of host enzymes and signaling pathways. A prominent mechanism is the inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.govresearchgate.netcambridgemedia.com.auahajournals.org Excessive MMP activity is implicated in various pathological processes, including inflammation, tumor invasion, and tissue destruction. cambridgemedia.com.auahajournals.orgd-nb.infopcronline.com Doxycycline has been shown to inhibit the activity and, in some cases, the expression of various MMPs, such as MMP-1, MMP-2, MMP-8, and MMP-9. ahajournals.orgd-nb.infopcronline.comnih.govahajournals.org This inhibitory effect is believed to be mediated, at least in part, through chelation of metal ions essential for MMP function. nih.gov

Beyond MMP inhibition, doxycycline exhibits significant anti-inflammatory properties. It can modulate inflammatory responses by reducing the production of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α). patsnap.comcambridgemedia.com.auasm.orgarvojournals.orgmdpi.com Research suggests that these anti-inflammatory effects may involve the inhibition of pathways like NF-κB signaling and the downregulation of enzymes such as inducible nitric oxide synthase (iNOS), which produces the inflammatory signaling molecule nitric oxide. drugbank.comasm.orgarvojournals.orgresearchgate.net Additionally, doxycycline has been reported to influence leukocyte chemotaxis and reduce lymphocytic proliferation, further contributing to its anti-inflammatory profile. drugbank.comresearchgate.net

Another critical area of research focuses on doxycycline's anti-apoptotic effects in certain contexts and pro-apoptotic effects in others, particularly in cancer cells. nih.goviiarjournals.orgnih.govdovepress.comnih.gov While some studies indicate a reduction of apoptosis in conditions like neurodegeneration, potentially through reactive oxygen species (ROS) scavenging and inhibition of caspase activation, other research demonstrates that doxycycline can induce apoptosis in malignant cells. researchgate.netnih.goviiarjournals.orgnih.govdovepress.comnih.gov In cancer models, doxycycline has been shown to activate pro-apoptotic pathways, downregulate anti-apoptotic proteins like Bcl-xL and Mcl-1, and induce caspase-dependent apoptosis. nih.goviiarjournals.orgnih.govdovepress.comnih.gov These seemingly contradictory effects highlight the context-dependent nature of doxycycline's actions at the cellular level.

Furthermore, doxycycline has been investigated for its potential to influence angiogenesis, the formation of new blood vessels. While some studies suggest anti-angiogenic effects, potentially linked to MMP inhibition and reduced VEGF secretion, other findings in specific models, such as myocardial infarction, have indicated impaired angiogenesis. d-nb.infonih.govresearchgate.net This underscores the complexity of its biological activities and the need for further research to fully elucidate these mechanisms.

Evolution of Research Paradigms on Doxycycline's Cellular and Molecular Effects

The research paradigms surrounding doxycycline have evolved significantly from solely focusing on its antibacterial efficacy to comprehensively investigating its non-antibiotic cellular and molecular effects. Early research primarily characterized doxycycline as a potent inhibitor of bacterial protein synthesis by targeting the 30S ribosomal subunit. drugbank.compatsnap.comnih.gov The discovery of its ability to inhibit collagenase activity in the 1980s marked a pivotal shift, revealing its potential as a host-modulating agent independent of its antimicrobial action. tandfonline.comnih.gov This led to the development and study of subantimicrobial-dose doxycycline (SDD) formulations and chemically modified tetracyclines (CMTs) designed to maximize non-antibiotic effects while minimizing antibacterial pressure and the risk of resistance. tandfonline.com

Modern research employs advanced techniques, including transcriptomics and proteomics, to unravel the intricate molecular pathways influenced by doxycycline. Studies utilizing massive transcriptome sequencing, for instance, have revealed that doxycycline can significantly modify the expression of genes involved in various cellular pathways, including mitochondrial function, endoplasmic reticulum stress response, extracellular matrix components, and growth factors. plos.orgresearchgate.net This level of detail provides a deeper understanding of how doxycycline exerts its pleiotropic effects at the genetic and protein levels.

Early Paradigm: Focus on bacterial protein synthesis inhibition. drugbank.compatsnap.comnih.gov

Transitioning Paradigm: Discovery of MMP inhibition and anti-inflammatory properties. tandfonline.comnih.gov

Current Paradigm: Comprehensive investigation of cellular and molecular mechanisms, including effects on gene expression, signaling pathways (e.g., NF-κB), apoptosis, and angiogenesis, utilizing advanced research technologies. asm.orgarvojournals.orgresearchgate.netnih.goviiarjournals.orgplos.orgresearchgate.net

Research findings in various models illustrate the diverse cellular and molecular impacts:

Matrix Metalloproteinase Inhibition: Studies have shown doxycycline attenuates MMP-9 and MMP-2 activity in myocardial tissue following infarction in rats. nih.gov In human carotid plaques, doxycycline treatment reduced MMP-1 concentration and transcript levels. ahajournals.org An in vitro study on canine osteosarcoma cells demonstrated that doxycycline could reduce MMP-1 secretion. d-nb.info

Anti-inflammatory Effects: Doxycycline treatment in a rat model of endotoxin-induced uveitis significantly decreased inflammatory cell infiltration and the production of NO, TNF-α, and IL-1β. arvojournals.org In vitro studies using human peripheral blood mononuclear cells showed that doxycycline inhibited superantigen-mediated production of cytokines and chemokines. asm.org

Apoptosis Modulation: Research in malignant T-cell lines demonstrated that doxycycline induces apoptosis in a dose-dependent manner, inhibiting NF-κB activation and reducing anti-apoptotic proteins. nih.govoncotarget.com In pancreatic cancer cells, doxycycline down-regulated anti-apoptotic genes and induced pro-apoptotic gene expression. iiarjournals.org A recent study indicated doxycycline promotes apoptosis in Brucella suis-infected microglial cells by suppressing CALR expression and activating the IRE1/Caspase-12/Caspase-3 pathway. dovepress.com

Effects on Cellular Pathways: Transcriptome sequencing in pterygium cells treated with doxycycline revealed dose-dependent changes in genes related to mitochondrial function, ER stress, extracellular matrix, and growth factors. plos.orgresearchgate.net

These findings highlight the evolution of research from observing the effects of doxycycline to dissecting the underlying cellular and molecular mechanisms responsible for its pleiotropic activities. The current research landscape is characterized by a focus on understanding these complex interactions to leverage doxycycline's non-antibiotic properties for therapeutic benefit in a wider range of diseases.

Here is a summary of research findings on the cellular and molecular effects of doxycycline:

| Cellular/Molecular Effect | Mechanism(s) Involved | Research Model/Context | Key Findings | Source |

| Matrix Metalloproteinase (MMP) Inhibition | Direct inhibition, reduced expression, metal ion chelation | Myocardial infarction (rat model), Human carotid plaques, Canine osteosarcoma cells (in vitro) | Attenuated MMP-9 and MMP-2 activity; Reduced MMP-1 concentration and transcript; Reduced MMP-1 secretion. | d-nb.infonih.govahajournals.org |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6, IL-8), NF-κB inhibition, iNOS inhibition, reduced leukocyte chemotaxis | Endotoxin-induced uveitis (rat model), Human peripheral blood mononuclear cells (in vitro) | Decreased inflammatory cell infiltration, reduced NO, TNF-α, IL-1β production; Inhibited superantigen-mediated cytokine/chemokine production. | cambridgemedia.com.auasm.orgarvojournals.org |

| Apoptosis Modulation | NF-κB inhibition, modulation of anti-apoptotic (Bcl-xL, Mcl-1) and pro-apoptotic (caspase-8, FasL) proteins, ROS induction, CALR suppression, IRE1/Caspase-12/Caspase-3 pathway activation | Malignant T-cell lines, Pancreatic cancer cells, Brucella suis-infected microglial cells (in vitro) | Induced dose-dependent apoptosis, inhibited NF-κB; Down-regulated anti-apoptotic genes, induced pro-apoptotic genes; Promoted apoptosis via CALR suppression and IRE1/Caspase-12/Caspase-3 activation. | nih.goviiarjournals.orgdovepress.comoncotarget.com |

| Modulation of Cellular Pathways | Effects on mitochondrial genes, ER stress response, extracellular matrix components, growth factors | Pterygium cells (in vitro) | Dose-dependent changes in gene expression related to these pathways. | plos.orgresearchgate.net |

| Anti-angiogenesis | Potential link to MMP inhibition, reduced VEGF secretion | Osteosarcoma (in vitro), Myocardial infarction (rat model) | Eliminated VEGF secretion in osteosarcoma cells; Impaired compensatory LV hypertrophy and reduced vessel density after MI. | d-nb.infonih.gov |

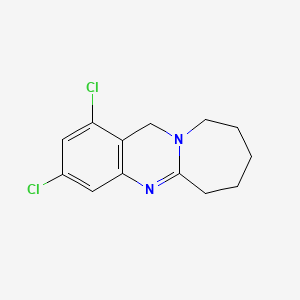

Structure

2D Structure

3D Structure

Properties

CAS No. |

149028-28-4 |

|---|---|

Molecular Formula |

C13H14Cl2N2 |

Molecular Weight |

269.17 g/mol |

IUPAC Name |

1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline |

InChI |

InChI=1S/C13H14Cl2N2/c14-9-6-11(15)10-8-17-5-3-1-2-4-13(17)16-12(10)7-9/h6-7H,1-5,8H2 |

InChI Key |

WTPSHLVHJOJDIF-UHFFFAOYSA-N |

SMILES |

C1CCC2=NC3=C(CN2CC1)C(=CC(=C3)Cl)Cl |

Canonical SMILES |

C1CCC2=NC3=C(CN2CC1)C(=CC(=C3)Cl)Cl |

Appearance |

Solid powder |

Other CAS No. |

149028-28-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1,3-dichloro-6,7,8,9,10,12-hexahydroazepino(2,1-b)quinazoline CI 1002 PD 142676 PD-142676 |

Origin of Product |

United States |

Molecular Mechanisms of Doxycycline Action Beyond Antimicrobial Effects

Ribosomal and Translational Modulation in Eukaryotic Systems

While tetracyclines are known for their high affinity for the prokaryotic 70S ribosome, they can also interact with eukaryotic ribosomes, particularly those found in mitochondria. This interaction leads to modulation of protein synthesis in eukaryotic cells, contributing to some of doxycycline's non-antimicrobial effects.

Interference with Mitochondrial Ribosomes and Protein Synthesis

Mitochondria, organelles with bacterial evolutionary origins, possess ribosomes (mitoribosomes) that share structural similarities with bacterial ribosomes. Doxycycline (B596269) can bind to the small mitochondrial ribosome subunit (28S), thereby inhibiting mitochondrial protein synthesis researchgate.netaging-us.com. This inhibition affects the expression of the 13 oxidative phosphorylation (OXPHOS) subunits encoded by mitochondrial DNA nih.govnih.gov. The consequence is a dose-dependent impairment of mitochondrial function, characterized by reduced oxygen consumption rates and a shift towards glycolytic metabolism in various human cell lines nih.govplos.orgmdpi.commdpi.com.

Studies have shown that doxycycline treatment leads to a "mitonuclear protein imbalance," where the synthesis of mtDNA-encoded proteins is not matched by the synthesis of nuclear DNA-encoded mitochondrial proteins nih.gov. This imbalance can trigger a mitochondrial unfolded protein response (UPRmt) and induce metabolic and molecular changes nih.gov. For instance, treatment with doxycycline at concentrations commonly used in inducible gene expression systems (0.01–1 µg/mL) can significantly alter cellular metabolism, inhibiting mitochondrial protein synthesis and reducing oxygen consumption while increasing glucose consumption mdpi.com. Higher concentrations, such as 10 µg/mL, have also demonstrated significant reductions in oxygen consumption in various cell lines plos.orgmdpi.com.

Table 1: Impact of Doxycycline on Oxygen Consumption in Human Cell Lines

| Cell Line | Doxycycline Concentration | Oxygen Consumption Rate (% of Control) | Reference |

| H157 | 1 µg/mL | ~30% | plos.org |

| MCF12A | 1 µg/mL | Decreased (specific % not provided) | plos.org |

| Various (panel) | 1 µg/mL | Significantly impaired | plos.org |

| Various (panel) | 100 ng/mL | Significant defects in some lines | plos.org |

| H9C2 cardiomyoblasts | Dose-dependent (e.g., up to 10 µM) | Dose-dependent reduction | mdpi.com |

| A549 cells | 10 µg/mL | Decreased (specific % not provided) | nih.gov |

This inhibition of mitochondrial translation by doxycycline has been explored in various contexts, including its potential to target cancer cells which often exhibit altered mitochondrial metabolism researchgate.netaging-us.comnih.gov.

Impact on Mammalian Cellular Translation Processes

While the primary target of tetracyclines is the bacterial 70S ribosome, they can interact weakly with the eukaryotic 80S ribosome, leading to a relatively weak inhibition of protein synthesis in mammalian cells sigmaaldrich.compurdue.eduoup.com. This interaction is hypothesized to contribute to the selective antimicrobial properties of tetracyclines with limited side effects in humans compared to bacteria, which have a tetracycline (B611298) uptake mechanism leading to higher intracellular concentrations purdue.edu.

Research indicates that doxycycline can induce dose-dependent reductions in human ribosomal translation nih.gov. These effects have been observed to correlate with cellular anti-proliferative activities and are distinct from effects on the integrated stress response (ISR) nih.gov. At anti-proliferative concentrations, doxycycline has shown comparable effects on protein synthesis to other general inhibitors of eukaryotic translation nih.gov.

Table 2: Effects of Tetracyclines on Human Ribosomal Translation Inhibition

| Compound | Concentration | Inhibition of Human Ribosomal Translation | Reference |

| Doxycycline | At GI50 | ~30% | nih.gov |

| Col-3 | At GI50 | ~33% | nih.gov |

| Cycloheximide | At GI50 | ~49% | nih.gov |

| Homoharringtonine | At GI50 | ~34% | nih.gov |

These findings suggest that doxycycline, at certain concentrations, can directly affect translation in a dose-dependent manner through binding to the human ribosome nih.gov.

Regulation of Matrix Metalloproteinase (MMP) Dynamics

Doxycycline is a well-established inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. This property is a key non-antimicrobial mechanism contributing to doxycycline's therapeutic effects in conditions characterized by excessive tissue breakdown and remodeling.

Direct Enzymatic Inhibition of Specific MMP Isoforms

Doxycycline can directly inhibit the enzymatic activity of a broad range of MMPs by chelating the divalent zinc ion essential for their catalytic activity ahajournals.orgescholarship.orgphysiology.orgnih.gov. This direct inhibition is a significant mechanism by which doxycycline exerts its tissue-protective effects.

Studies have demonstrated that doxycycline can directly inhibit the activity of various MMP isoforms, including MMP-1, MMP-2, MMP-8, MMP-9, and MMP-13 escholarship.orgphysiology.orgresearchgate.netd-nb.infonih.govfrontiersin.orgnih.gov. For example, in vitro studies using recombinant MMP-2 and MMP-9 have shown that doxycycline significantly inhibits their gelatinolytic activity in a dose-dependent manner nih.gov. Effective inhibition was observed at concentrations such as 50 µM and 500 µM, with the highest concentration nearly abolishing MMP-2 and MMP-9 activities nih.gov.

Table 3: In vitro Inhibition of Recombinant MMP-2 and MMP-9 Activity by Doxycycline

| Doxycycline Concentration | MMP-2 Activity (% of Control) | MMP-9 Activity (% of Control) | Reference |

| 50 µM | Decreased (specific % not provided) | Decreased (specific % not provided) | nih.gov |

| 500 µM | ~0% | ~1% | nih.gov |

Doxycycline's ability to chelate zinc is central to this direct inhibitory mechanism d-nb.info. This interaction with the catalytic site of MMPs reduces their ability to degrade extracellular matrix proteins ahajournals.orgescholarship.org.

Transcriptional and Post-Transcriptional Control of MMP Expression

Beyond direct enzymatic inhibition, doxycycline also influences MMP activity by regulating their expression at the transcriptional and post-transcriptional levels escholarship.orgresearchgate.netd-nb.infonih.govnih.govjrheum.orgnih.govarvojournals.orgviamedica.pl.

Research has shown that doxycycline can decrease the mRNA levels of certain MMPs, suggesting transcriptional control. For instance, doxycycline treatment has been found to significantly reduce MMP-9 mRNA levels in various cell types d-nb.infonih.govnih.gov. In human oral squamous-cell carcinoma cells, doxycycline decreased MMP-9 mRNA but did not alter MMP-2 mRNA levels after 24 hours of treatment nih.gov. Similarly, in human aortic smooth muscle cells, doxycycline inhibited MMP-2 expression and reduced MMP-2 mRNA stability nih.gov.

Post-transcriptional regulation by doxycycline also plays a role. Studies suggest that doxycycline can affect the secretion and activation of MMPs after they are synthesized d-nb.info. For example, while MMP-2 mRNA levels might not be directly affected, doxycycline can reduce the secretion or activate MMP-2 through mechanisms involving Zn2+ chelation d-nb.info. Additionally, doxycycline has been shown to influence signaling pathways involved in MMP expression, such as the Smad and MAPK pathways, thereby indirectly regulating MMP production arvojournals.org. It can also downregulate signaling molecules like NF-kB, which are involved in the transcriptional regulation of MMPs d-nb.infoviamedica.pl.

Furthermore, doxycycline's regulatory effects on MMP expression can be linked to its influence on cytokine production. In osteoarthritic cartilage chondrocytes, doxycycline treatment reduced the production of MMP-1 and MMP-13, which paralleled a decrease in their mRNA levels researchgate.netjrheum.org. This effect was associated with a decrease in pro-inflammatory cytokines (IL-1α, IL-1β, and IL-6) and an increase in the anti-inflammatory growth factor TGF-β3, which are known to affect collagenase expression researchgate.netjrheum.org.

Table 4: Doxycycline's Effect on MMP mRNA Levels in SCC-15 Cells

| MMP Isoform | Doxycycline Treatment (10 µg/ml, 24h) | mRNA Level Change | Reference |

| MMP-9 | Yes | Decreased | nih.gov |

| MMP-2 | Yes | No significant change | nih.gov |

These multifaceted mechanisms of regulating MMP dynamics at both the enzymatic and expression levels underscore the significant non-antimicrobial actions of doxycycline in modulating tissue remodeling and inflammation.

Intracellular Signaling Pathways Mediating MMP Modulation (e.g., Smad, MAPK)

Doxycycline has been shown to modulate the activity of matrix metalloproteinases (MMPs), a family of enzymes crucial for the degradation and remodeling of the extracellular matrix (ECM). This modulation is mediated, at least in part, through its influence on intracellular signaling pathways, including the Smad and Mitogen-Activated Protein Kinase (MAPK) cascades.

Studies in human corneal epithelial cells have demonstrated that doxycycline inhibits the production and activity of MMP-9 induced by transforming growth factor-beta 1 (TGF-β1). This inhibitory effect is associated with the blockade of TGF-β1-induced activation (phosphorylation) of Smad2, as well as the JNK, ERK, and p38 MAPK pathways. fishersci.nociteab.comnih.gov The magnitude of doxycycline's inhibitory effects on these pathways can be comparable to that of specific inhibitors for JNK1/2 (SP600125), ERK1/2 (PD98059), and p38 (SB202190). fishersci.nociteab.comnih.gov

TGF-β1 is known to activate both Smad and MAPK signaling pathways, which contribute to MMP-9 production in these cells. fishersci.nociteab.com By inhibiting the phosphorylation of key components in these cascades, doxycycline effectively attenuates the downstream production and activity of MMP-9. fishersci.nociteab.comnih.gov

| Signaling Pathway | Target Protein(s) Modulated by Doxycycline (in context of MMP modulation) | Observed Effect of Doxycycline Inhibition | Reference |

| Smad Pathway | Smad2 (Phosphorylation) | Inhibition of activation | fishersci.nociteab.comnih.gov |

| MAPK Pathway | JNK1/2 (Phosphorylation) | Inhibition of activation | fishersci.nociteab.comnih.gov |

| MAPK Pathway | ERK1/2 (Phosphorylation) | Inhibition of activation | fishersci.nociteab.comnih.gov |

| MAPK Pathway | p38 (Phosphorylation) | Inhibition of activation | fishersci.nociteab.comnih.gov |

Implications for Extracellular Matrix Homeostasis and Remodeling

The ability of doxycycline to inhibit MMP activity, particularly MMP-9, has significant implications for extracellular matrix homeostasis and remodeling. MMPs play a critical role in the physiological turnover and degradation of ECM components, such as collagen and elastin. fishersci.pt Dysregulation of MMP activity is implicated in various pathological conditions characterized by excessive ECM degradation and tissue destruction, including chronic inflammatory diseases and certain degenerative disorders. fishersci.pt

By inhibiting MMPs, doxycycline can help preserve the integrity of the ECM and modulate tissue remodeling processes. Studies have shown that doxycycline can inhibit the synthesis and expression of ECM proteins, such as collagen I, II, III, and fibronectin, in smooth muscle cells. This effect on ECM production, in addition to MMP inhibition, contributes to its impact on tissue structure.

In models of myocardial infarction, early, short-term treatment with doxycycline has been shown to preserve left ventricular structure and function, which is attributed to the preservation of the original ECM early after coronary occlusion through MMP inhibition. Similarly, in the context of pulmonary tuberculosis, doxycycline treatment modulated host blood transcription profiles, including the resolution of inflammatory gene programs and reduced immunopathology markers, such as lower MMP levels in blood and sputum, correlating with decreased elastase and collagenase enzyme activities and improved lung cavity volumes.

These findings collectively suggest that doxycycline's modulation of MMPs and ECM production contributes to its therapeutic effects in conditions involving aberrant tissue remodeling and degradation.

Immunomodulatory and Anti-inflammatory Cellular Pathways

Beyond its effects on MMPs and ECM, doxycycline exerts significant immunomodulatory and anti-inflammatory effects by influencing various cellular pathways involved in immune responses and inflammation.

Attenuation of Pro-inflammatory Cytokine and Chemokine Production

Doxycycline has been shown to attenuate the production of various pro-inflammatory cytokines and chemokines. These molecules are key mediators of inflammation, recruiting immune cells and orchestrating inflammatory responses.

Studies using human peripheral blood mononuclear cells (PBMCs) stimulated with staphylococcal exotoxins (SE) demonstrated that doxycycline dose-dependently inhibited the production of cytokines such as IL-1β, IL-6, TNF-α, and IFN-γ, as well as chemokines like MCP-1, MIP-1α, and MIP-1β. The suppression of these inflammatory mediators by doxycycline suggests a potential role in mitigating the pathogenic effects of conditions driven by excessive cytokine and chemokine release.

In experimental dry eye models, doxycycline has been shown to decrease the expression of inflammatory cytokines like IL-1α, IL-1β, and TNF-α in the corneal epithelium. Furthermore, in vitro studies with macrophages activated by lipopolysaccharide (LPS), doxycycline significantly inhibited the production of IL-1β, TNF-α, and VEGF-C.

| Inflammatory Mediator | Cell Type/Model | Observed Effect of Doxycycline | Reference |

| IL-1β | Human PBMC (SE-stimulated) | Inhibition of production | |

| IL-6 | Human PBMC (SE-stimulated) | Inhibition of production | |

| TNF-α | Human PBMC (SE-stimulated) | Inhibition of production | |

| IFN-γ | Human PBMC (SE-stimulated) | Inhibition of production | |

| MCP-1 | Human PBMC (SE-stimulated) | Inhibition of production | |

| MIP-1α | Human PBMC (SE-stimulated) | Inhibition of production | |

| MIP-1β | Human PBMC (SE-stimulated) | Inhibition of production | |

| IL-1α | Corneal epithelium (experimental dry eye) | Decreased expression | |

| IL-1β | Corneal epithelium (experimental dry eye), Macrophages (LPS-activated) | Decreased expression/Inhibition of production | |

| TNF-α | Corneal epithelium (experimental dry eye), Macrophages (LPS-activated) | Decreased expression/Inhibition of production | |

| VEGF-C | Macrophages (LPS-activated) | Inhibition of production |

Inhibition of Inflammatory Enzyme Activities (e.g., Nitric Oxide Synthase)

Doxycycline also inhibits the activity and expression of various inflammatory enzymes, including nitric oxide synthases (NOS). Nitric oxide (NO), produced by NOS enzymes, is a key mediator in inflammatory processes.

Studies have shown that doxycycline can inhibit both inducible NOS (iNOS) and human osteoarthritis-affected NOS (OA-NOS) activity. The mechanism of action involves the suppression of iNOS expression at the level of RNA expression and translation, leading to decreased iNOS protein and activity. This is distinct from direct enzyme inhibition by agents like L-arginine competitors.

In LPS-activated macrophages, doxycycline inhibits NO synthesis. This inhibition of nitrate (B79036) release is suggested as a main mechanism of doxycycline's anti-inflammatory activity in certain conditions. Furthermore, the antidepressant-like effects of doxycycline in animal models have been associated with decreased nitric oxide metabolite levels in the prefrontal cortex, potentially through iNOS inhibition.

| Enzyme | Target(s) Modulated by Doxycycline | Observed Effect of Doxycycline | Mechanism | Reference |

| Nitric Oxide Synthase (NOS) | iNOS (expression and activity), OA-NOS (activity) | Inhibition | Suppression of RNA expression and translation, leading to decreased protein and activity |

Modulation of Nuclear Factor-kappa B (NF-κB) Signaling Cascades

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor involved in regulating the expression of numerous genes related to inflammation and immune responses. Doxycycline has been identified as an inhibitor of the NF-κB pathway. fishersci.pt

Doxycycline can inhibit NF-κB activation induced by various stimuli, such as TNF-α and LPS. This inhibition can occur through decreasing the phosphorylation of the inhibitor of κB (IκB) and preventing the nuclear translocation of NF-κB. Degradation of IκB-α typically exposes a nuclear localization signal, leading to NF-κB activation. Doxycycline has been shown to inhibit IκB-α degradation.

Modulation of the PI3K/Akt pathway, which is upstream of NF-κB activation, is also implicated in doxycycline's inhibitory effects on NF-κB in macrophages. By inhibiting NF-κB activation, doxycycline reduces the transcription of NF-κB-dependent genes, including those encoding pro-inflammatory cytokines and anti-apoptotic proteins.

| Signaling Component | Observed Effect of Doxycycline on NF-κB Pathway | Reference |

| NF-κB Activation (induced by TNF-α, LPS) | Inhibition | |

| IκB Phosphorylation | Decrease | |

| NF-κB Nuclear Translocation | Inhibition | |

| IκB-α Degradation | Inhibition | |

| PI3K/Akt Pathway (upstream of NF-κB) | Modulation/Inhibition |

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p38, JNK, ERK)

In addition to their role in MMP modulation, MAPK pathways (p38, JNK, and ERK) are central to mediating cellular responses to inflammatory stimuli and regulating the production of inflammatory mediators. Doxycycline has been shown to regulate the activity of these pathways in various cell types. fishersci.nociteab.comnih.gov

As mentioned earlier, doxycycline inhibits the phosphorylation of JNK1/2, ERK1/2, and p38 MAPKs induced by TGF-β1 in corneal epithelial cells, contributing to its MMP-inhibitory effects. fishersci.nociteab.comnih.gov In LPS-induced endothelial barrier dysfunction, doxycycline was found to suppress the phosphorylation of p38 and JNK, but not ERK1/2, in human umbilical vein endothelial cells (HUVECs). The inhibition of p38 MAPK was particularly linked to the attenuation of LPS-evoked endothelial hyperpermeability.

Experimental dry eye models have also shown that doxycycline ameliorates the activation of MAPK signaling pathways (JNK, ERK, and p38) on the ocular surface. This broad inhibitory effect on key inflammatory signaling nodes underscores doxycycline's multifaceted anti-inflammatory actions.

| MAPK Pathway | Target Protein(s) Modulated by Doxycycline | Observed Effect of Doxycycline Inhibition | Reference |

| JNK Pathway | JNK1/2 (Phosphorylation) | Inhibition of activation (in response to TGF-β1, LPS) | fishersci.nociteab.comnih.gov |

| ERK Pathway | ERK1/2 (Phosphorylation) | Inhibition of activation (in response to TGF-β1) | fishersci.nociteab.comnih.gov |

| p38 Pathway | p38 (Phosphorylation) | Inhibition of activation (in response to TGF-β1, LPS) | fishersci.nociteab.comnih.gov |

Impact on Inflammasome Activation and Cytokine Secretion (e.g., NLRP3)

Doxycycline has been shown to modulate the activation of inflammasomes, particularly the NLRP3 inflammasome, and subsequent cytokine secretion. Studies in J774A.1 mouse macrophages infected with Leptospira interrogans demonstrated that Doxycycline attenuated leptospira-induced Interleukin-1 beta (IL-1β) production by suppressing the priming of the NLRP3 inflammasome. frontiersin.orgnih.gov This effect involved the suppression of MAPK and NF-κB signaling pathways. frontiersin.org The study indicated that the expression of leptospira-induced IL-1β was primarily dependent on the presence of the NLRP3 inflammasome in macrophages. frontiersin.orgnih.gov Doxycycline also suppressed leptospira-induced NLRP3 inflammasome priming alongside the upregulation of the Na/K-ATPase Pump β1 subunit. frontiersin.orgnih.gov The inhibitory effect of Doxycycline on IL-1β was also observed in cells stimulated with lipopolysaccharide (LPS) and ATP. frontiersin.orgnih.gov In vivo studies in mice and hamsters infected with leptospira also showed reduced IL-1β expression in peritoneal fluids and organs after Doxycycline treatment. frontiersin.orgnih.gov

Research in cancer cells (PC3 and A549) also suggests that Doxycycline can attenuate cancer cell growth by suppressing NLRP3-mediated inflammation. Doxycycline treatment decreased NLRP3 formation in these cells compared to untreated and LPS-treated cells. nih.govresearchgate.net It also attenuated the production of pro-CASP1 and NLRP3 RNA and the assembly of NLRP3 protein, irrespective of IL-1β production levels in these tumor cells. nih.govresearchgate.net Another study noted that Doxycycline inhibited cisplatin-induced acute kidney injury, and this was associated with the inhibition of the NLRP3 inflammasome system. physiology.org

Table 1: Impact of Doxycycline on IL-1β and NLRP3 in Leptospira-Infected Macrophages

| Treatment Group | IL-1β Level (Relative to Control) | NLRP3 Priming | Na/K-ATPase Pump β1 Subunit Expression |

| Infected (Untreated) | Elevated | Increased | Downregulated (in some contexts) |

| Infected + Doxycycline | Sharply Decreased | Suppressed | Upregulated |

| LPS + ATP Stimulated | Elevated | Activated | Not specified |

| LPS + ATP + Doxycycline | Inhibited | Suppressed | Not specified |

Based on findings from references frontiersin.orgnih.gov. Specific numerical data for relative levels were not consistently provided across the source snippets to populate a quantitative table.

Influence on Immune Cell Proliferation and Migration Dynamics

Doxycycline can influence the proliferation and migration of various cell types, including those involved in immune responses. Studies have shown that Doxycycline can suppress lymphocyte proliferation in vitro, although the effect can be variable depending on the system studied. oup.com In the context of autoimmune neurological disorders in children, Doxycycline showed varied effects on peripheral blood lymphocyte proliferation, increasing it in a control group and to a lesser extent in multiple sclerosis patients, but not in those with acute disseminated encephalomyelitis. turkjpediatr.org

Beyond immune cells, Doxycycline has demonstrated inhibitory effects on the migration of cancer cells, which is relevant to understanding its broader cellular impacts. It inhibited the migration of human small cell lung cancer lines (NCI-H446 and A549) and breast cancer cells. researchgate.netdergipark.org.tr This anti-migration effect is potentially linked to its ability to downregulate matrix metalloproteinases (MMPs), enzymes involved in extracellular matrix remodeling and cell migration. researchgate.netmdpi.com

Table 2: Effects of Doxycycline on Cell Migration in Cancer Cell Lines

| Cell Line | Doxycycline Concentration | Effect on Migration | Statistical Significance |

| NCI-H446 | Not specified in snippet | Inhibited | P < 0.05 |

| A549 | 0.125-1 μM | Inhibited | P < 0.05 |

Based on findings from reference researchgate.net. Specific concentration-dependent data for NCI-H446 was not available in the snippet.

Effects on Cell-Mediated Immune Responses (e.g., T-cell suppression, IFN-γ production)

Doxycycline has been reported to modulate cell-mediated immune responses, including effects on T-cell activity and cytokine production like Interferon-gamma (IFN-γ). Research in pigs vaccinated against pseudorabies showed that oral Doxycycline treatment modulated the cell-mediated post-vaccinal immune response. researchgate.net Specifically, significantly lower values of stimulation index were observed after restimulation, and a significant decrease in IFN-γ production was noted in Doxycycline-treated pigs. researchgate.net A reduced number of CD4+CD8+ cells was also observed in these pigs. researchgate.net

Studies in mice with experimental cerebral malaria indicated that Doxycycline administration reduced the infiltration of T cells and cytotoxic responses in the brain. nih.gov While the in vivo antigen-specific cytotoxic T lymphocyte (CTL) lysis and the capacity of splenic CD8+ T cells to produce IFN-γ were not significantly impaired in Doxycycline-treated mice, systemic IFN-γ serum levels were decreased, suggesting a reduction in Th1 cytokines. nih.gov Activated peripheral T cells accumulated in the spleen and were less detectable in the brains of Doxycycline-treated mice compared to controls. nih.gov

In in vitro studies using peripheral blood mononuclear cells from multiple sclerosis patients and healthy controls, both minocycline (B592863) and Doxycycline significantly decreased IFN-γ production in NKT and CD4+ T lymphocytes stimulated with IL-12/IL-18 in a dose-dependent manner. nih.gov The maximal inhibitory effect was observed at higher concentrations (50 μg/ml), but effects were clear at pharmacological concentrations (1-10 μg/ml). nih.gov Doxycycline also suppressed IFN-γ production by innate and adaptive T cells when stimulated with IL-12 plus IL-18. nih.gov However, they did not decrease IFN-γ producing CD8+ T cells from naive or treated relapsing-remitting multiple sclerosis patients, although a reduction was seen in healthy controls. nih.gov

Table 3: Impact of Doxycycline on IFN-γ Production

| Cell Type / Model | Stimulus | Doxycycline Concentration | Effect on IFN-γ Production | Statistical Significance |

| Pig splenocytes (post-vaccination) | PRV restimulation | Recommended oral dose | Decreased | Significant |

| Murine splenocytes (experimental cerebral malaria) | Not specified | 80 mg/kg/day | Decreased serum levels | Not specified in snippet |

| Human CD4+ T lymphocytes (in vitro) | IL-12 + IL-18 | 1-10 μg/ml, 50 μg/ml | Decreased | Significant (dose-dep.) |

| Human NKT cells (in vitro) | IL-12 + IL-18 | 1-10 μg/ml, 50 μg/ml | Decreased | Significant (dose-dep.) |

Based on findings from references researchgate.netnih.govnih.gov. Specific numerical data for percentage decrease or absolute levels were not consistently provided across the source snippets for all entries.

Modulation of Humoral Immune Responses (e.g., Ig secretion, class switching)

Doxycycline can also modulate humoral immune responses, impacting immunoglobulin (Ig) secretion and class switching. Studies have shown that tetracyclines, including Doxycycline, can decrease humoral immune responses in mice. oup.com Doxycycline at therapeutic concentrations (1–5 μg/ml) significantly suppresses Ig secretion and class switching by in vitro activated murine B cells. oup.comoup.com This suppression of Ig secretion correlates with decreased mRNA levels for genes associated with terminal B cell differentiation, such as Blimp-1 and mad-4, and a reduction in the expression of plasma cell markers like Syndecan-1 and J chain. oup.comoup.com Inhibition of class switching occurs at the recombination stage. oup.com

In asthmatic patients, the addition of Doxycycline to peripheral blood mononuclear cell cultures strongly suppressed the production of IgE and IL-4, but not IFN-γ. researchgate.net The suppressive effect on IL-4 production was observed even at subinhibitory concentrations for C. pneumoniae. researchgate.net Another study in pigs assessed the influence of Doxycycline on the humoral immune response induced by erysipelas vaccination and found that simultaneous Doxycycline treatment and vaccination might result in a decrease in the production of specific antibodies. researchgate.net While one study in pigs reported no significant impact on the humoral response despite impaired cell-mediated immunity researchgate.net, another suggests that antibiotic therapy, including Doxycycline, may either reduce or enhance the immune response to various porcine vaccines researchgate.net. Research in a murine model of chlamydial genital infection showed that antibiotic intervention, particularly at early time points, negatively affected the development of chlamydial-specific antibody responses. oup.com

Table 4: Effects of Doxycycline on Ig Secretion and Class Switching

| Cell Type / Model | Stimulus | Doxycycline Concentration | Effect on Ig Secretion / Class Switching |

| Murine B cells (in vitro) | LPS/dextran ± IL-4 | 1–5 μg/ml | Suppressed Ig secretion and class switching |

| Human asthmatic PBMC (in vitro) | C. pneumoniae | 1.0 mg/L (1 μg/ml) | Strongly suppressed IgE production |

| Pigs (post-erysipelas vaccination) | Vaccination | Not specified | Potential decrease in specific antibodies |

Based on findings from references oup.comoup.comresearchgate.netresearchgate.net. Specific numerical data for percentage suppression was not consistently provided across the source snippets for all entries.

Regulation of Cellular Homeostasis and Phenotypic States

Doxycycline influences various aspects of cellular homeostasis and phenotypic states, extending beyond its direct antimicrobial actions. These effects contribute to its observed non-antibiotic therapeutic properties. While a comprehensive review of all aspects of cellular homeostasis is beyond the scope defined by the sub-sections, Doxycycline's impact on processes like mitochondrial function and oxidative stress researchgate.netresearchgate.net are relevant to its broader effects on cellular health and function. However, the provided outline specifically directs the focus towards cell cycle regulation under this main heading.

Cell Cycle Progression and Checkpoint Control

Doxycycline has been shown to interfere with cell cycle progression and checkpoint control in various cell types, particularly in cancer cells. This interference can lead to cell cycle arrest. Uncontrolled growth in cancer cells often stems from dysregulation of cell cycle arrest and apoptosis. iiarjournals.org

Induction of Cell Cycle Arrest in Specific Phases (e.g., G1, S)

Multiple studies have reported Doxycycline's ability to induce cell cycle arrest in specific phases, notably G1 and S phases. In human pancreatic cancer PANC-1 cells, cytotoxic effects of Doxycycline (in excess of 20 μg/ml) were accompanied by G1-S cell cycle arrest and DNA fragmentation. iiarjournals.orgnih.govmedicinacomplementar.com.br Cells treated with 20 μg/ml Doxycycline started to arrest in the G1-S phase at 24 hours. iiarjournals.org At 40 μg/ml, G1-S arrest was observed as early as 12 hours and persisted. iiarjournals.orgnih.govmedicinacomplementar.com.br Lower concentrations (10 μg/ml or less) did not significantly alter the G1 population size. iiarjournals.orgnih.govmedicinacomplementar.com.br This arrest was associated with the activation of p53 and its downstream target p21. iiarjournals.orgnih.govmedicinacomplementar.com.br

In human bronchial epithelial cells, Doxycycline induced a time- and concentration-dependent inhibition of cell proliferation linked to an S phase cell cycle arrest. researchgate.net Treatment with 100 μM Doxycycline for 24 hours led to a significant increase in the percentage of cells in the S phase, with a corresponding decrease in G1 and G2/M phases. researchgate.net

Doxycycline has also been shown to prolong gemcitabine-mediated S phase cell cycle arrest in pancreatic cancer cells (MiaPaCa2) when used in combination. e-century.us While Doxycycline alone did not significantly increase the S phase population in this context, its addition to gemcitabine (B846) treatment further increased the S phase rather than the G2 phase. e-century.us

In a study using doxycycline-regulated adenoviral vectors to overexpress p27, a cell cycle inhibitor, in human umbilical vein endothelial cells (HUVECs), the induction of p27 expression by Doxycycline blocked cell cycle progression of serum-stimulated HUVECs. csic.es In the presence of Doxycycline, these cells failed to progress through the cell cycle despite serum refeeding. csic.es However, control experiments showed that Doxycycline alone (up to 100 μg/ml) did not inhibit DNA synthesis in serum-stimulated HUVECs, indicating that the cell cycle arrest in this system was due to the Doxycycline-induced p27 overexpression, not Doxycycline itself at these concentrations in these specific cells. csic.es

Table 5: Doxycycline-Induced Cell Cycle Arrest in Specific Cell Types

| Cell Type | Doxycycline Concentration | Arrest Phase(s) | Key Associated Molecular Changes |

| PANC-1 (Pancreatic Cancer) | > 20 μg/ml | G1-S | Activation of p53, p21 |

| Human Bronchial Epithelial | 100 μM | S | Decrease in G1 and G2/M populations |

| MiaPaCa2 (Pancreatic Cancer) | With gemcitabine | Prolonged S | Modulation of cell cycle proteins |

| HUVECs (with p27 overexpression system) | 1 μg/ml | G0/G1 to S progression blocked | Doxycycline-induced p27 expression |

Based on findings from references iiarjournals.orgnih.govmedicinacomplementar.com.brresearchgate.nete-century.uscsic.es. Specific numerical data for percentage of cells in each phase varied by study and time point.

Downregulation of Cyclin and Cell Cycle Regulatory Genes

Doxycycline has been shown to influence cell cycle progression by modulating the expression of key regulatory genes, particularly cyclins and cyclin-dependent kinase (CDK) inhibitors. Studies have demonstrated that doxycycline can induce cell cycle arrest in various cell lines.

In pancreatic cancer PANC-1 cells, treatment with doxycycline at concentrations exceeding 20 μg/ml led to a G1-S cell cycle arrest. This arrest was accompanied by the activation of transcription of the tumor suppressor gene p53 and its downstream target, p21. iiarjournals.orgmedicinacomplementar.com.brnih.gov The upregulation of p21, a CDK inhibitor, negatively controls cell-cycle progression into the S phase. e-century.us The downregulation of cyclin D1, a protein involved in G1-S progression, coupled with the upregulation of p21, may synergistically inhibit cell cycle progression. e-century.us

Research in breast cancer cell lines, such as MCF-7 and MDA-MB-231, also indicates that doxycycline suppresses the expression of cell cycle regulators, including cyclin D1 (CCND1) and c-Myc, which are crucial for cancer cell proliferation. nih.govresearchgate.netfrontiersin.org In adipose-derived mesenchymal stem cells (ASCs), doxycycline treatment resulted in a significant upregulation of p21 and p16 gene expression, aligning with its observed ability to induce cell cycle arrest.

While some studies highlight G1-S arrest, others suggest effects on the S phase. In human bronchial epithelial cells, doxycycline induced a time- and concentration-dependent cell proliferation inhibition associated with a cell cycle arrest in S phase. researchgate.netimrpress.com When combined with gemcitabine, doxycycline further prolonged the gemcitabine-mediated S phase arrest in MiaPaCa2 pancreatic cancer cells. e-century.us

These findings indicate that doxycycline influences the cell cycle by modulating the expression of key regulatory proteins, leading to arrest at specific phases, although the precise phase affected can vary depending on the cell type and context.

| Cell Line | Doxycycline Concentration | Observed Cell Cycle Effect | Key Gene Modulation | Reference |

| PANC-1 (Pancreatic) | > 20 μg/ml | G1-S arrest | ↑ p53, ↑ p21, ↓ Bcl-xL, ↓ Mcl-1 | iiarjournals.orgmedicinacomplementar.com.brnih.gov |

| MiaPaCa2 (Pancreatic) | Combined with gemcitabine | Prolonged S phase arrest | Further ↓ Cyclin D1, Further ↑ p21 | e-century.us |

| MCF-7 (Breast) | Not specified | Anti-proliferation | ↓ Cyclin D1, ↓ c-Myc | nih.govfrontiersin.org |

| MDA-MB-231 (Breast) | 60 μM | Anti-proliferation | ↓ Cyclin D1, ↓ c-Myc | nih.govfrontiersin.org |

| ASCs | Not specified | Cell cycle alterations | ↑ p21, ↑ p16 | |

| Human Bronchial Epithelial Cells | Time and concentration-dependent | S phase arrest | Not specified | researchgate.netimrpress.com |

Induction of Programmed Cell Death (Apoptosis) Pathways

Doxycycline has been widely reported to induce apoptosis in various cancer cell lines and other cell types, contributing to its non-antimicrobial therapeutic potential. iiarjournals.orgnih.govresearchgate.netimrpress.comoncotarget.commdpi.comnih.govselleckchem.comdovepress.commedsci.orgresearchgate.netnih.govnih.goveurekaselect.comnih.gov The mechanisms involve the activation of caspase cascades and the engagement of both intrinsic and extrinsic apoptotic pathways, often linked to the generation of reactive oxygen species.

Activation of Caspase-Dependent Apoptotic Cascades (e.g., Caspase-3, -8, -9)

A key feature of doxycycline-induced apoptosis is the activation of the caspase family of proteases, which execute the dismantling of the cell. Studies have shown that doxycycline treatment leads to the activation of multiple caspases, including initiator caspases like caspase-8, -9, -10, and -12, and effector caspases like caspase-3 and -7. iiarjournals.orgresearchgate.netmdpi.comdovepress.comwikipedia.orgresearchgate.netnih.gov

In human pancreatic cancer cells (T3M4 and GER), doxycycline induced caspase-dependent apoptosis involving the activation of caspase-3, -7, -8, -9, and -10. Inhibition of caspase-8 or -10 significantly decreased doxycycline-induced apoptosis in these cells. wikipedia.org In PANC-1 pancreatic cancer cells, doxycycline treatment induced the expression of proapoptotic genes, including caspase-8 and FADD, and led to caspase activation. iiarjournals.orgmedicinacomplementar.com.br

Doxycycline also induced caspase activation in acute myeloid leukemia HL-60 cells, with activation of caspase-2, -3, -7, -8, and -9 observed following treatment. mdpi.com In human bronchial epithelial cells, doxycycline induced specific caspase-dependent cell death with early activation of caspase-3 before cell detachment. researchgate.net Activation of caspase-3 and caspase-9 was also noted in myeloma cell line H929 treated with doxycycline. nih.gov In cutaneous T-cell lymphoma (CTCL) cell lines, doxycycline induced cell death through the activation of caspase-8 and the release of cytochrome c, suggesting the involvement of both extrinsic and intrinsic pathways which converge on effector caspases like caspase-3, leading to PARP cleavage. oncotarget.comnih.gov

| Cell Line | Caspases Activated by Doxycycline | Key Findings | Reference |

| PANC-1 (Pancreatic) | Caspase-8, Caspase cascade members | Induced proapoptotic gene expression (FasL, Fas, FADD, DR3), caspase activation. | iiarjournals.orgmedicinacomplementar.com.br |

| T3M4, GER (Pancreatic) | Caspase-3, -7, -8, -9, -10 | Caspase-dependent apoptosis; inhibition of caspase-8 or -10 reduced apoptosis. | wikipedia.org |

| HL-60 (Acute Myeloid Leukemia) | Caspase-2, -3, -7, -8, -9 | Caspase activation observed; pancaspase inhibitor reduced apoptosis. | mdpi.com |

| Human Bronchial Epithelial Cells | Caspase-3, -9 | Early activation of caspase-3; caspase-dependent cell death. | researchgate.netimrpress.com |

| H929 (Myeloma) | Caspase-3, -9 | Increased levels of cleaved caspase-3 and -9. | nih.gov |

| CTCL cell lines (H9) | Caspase-8, Caspase-3 | Activation of caspase-8 and cleavage of PARP-1; caspase-8 inhibition reduced apoptosis. | oncotarget.comnih.gov |

| HeLa cells | Caspase-3, -7, -9, -8 | Activation of caspase-9 via mitochondrial pathway; caspase-8 activation via caspase- and calpain-dependent pathway. | researchgate.net |

| HMC3 cells | Caspase-12, Caspase-3 | Activation via IRE1/Caspase-12/Caspase-3 signaling pathway. | dovepress.com |

Differential Engagement of Intrinsic and Extrinsic Apoptotic Mechanisms

Apoptosis can be initiated through two main pathways: the intrinsic pathway, triggered by intracellular signals and involving mitochondria, and the extrinsic pathway, activated by external death ligands binding to cell surface receptors. Doxycycline appears to engage both pathways, although the extent of involvement can be cell-type specific.

Evidence for the involvement of the intrinsic pathway includes the observed downregulation of antiapoptotic proteins like Bcl-xL and Mcl-1 in PANC-1 cells treated with doxycycline. iiarjournals.orgmedicinacomplementar.com.br In CTCL cell lines, doxycycline treatment led to decreased levels of BCL2α, an anti-apoptotic protein, and correlated with increasing levels of cytochrome c in the cytoplasm, suggesting involvement of the intrinsic pathway. oncotarget.comnih.govresearchgate.net The release of cytochrome c from mitochondria into the cytosol is a key event in the activation of the intrinsic pathway, leading to the formation of the apoptosome and subsequent activation of caspase-9 and effector caspases. mdpi.comresearchgate.net Studies in HL-60 cells also indicated that doxycycline induced apoptosis via mitochondria-mediated and caspase-dependent pathways, with a loss of mitochondrial membrane potential and caspase activation observed. mdpi.com In HeLa cells, doxycycline induced cytochrome c release and caspase-9 activation, suggesting the involvement of a mitochondrial pathway. researchgate.net

The extrinsic pathway is initiated by the activation of death receptors, leading to the formation of the death-inducing signaling complex (DISC) and activation of caspase-8. Doxycycline has been proposed to induce apoptosis through a Fas/Fas-ligand dependent pathway in Jurkat T lymphocytes. iiarjournals.orgselleckchem.com In CTCL cell lines, caspase-8 activation was identified as a mechanism by which doxycycline induces apoptosis, indicating the importance of the extrinsic pathway in these cells. oncotarget.comnih.gov

Some research suggests that doxycycline-induced apoptosis is mediated through both intrinsic and extrinsic pathways. oncotarget.comnih.govresearchgate.net However, the relative contribution of each pathway may vary depending on the cell type and experimental conditions. For instance, in some contexts, low concentrations of doxycycline have been reported to attenuate FasL-induced apoptosis by inhibiting caspase activation via the extrinsic pathway. medsci.org

Role of Reactive Oxygen Species (ROS) Generation in Apoptosis Induction

Reactive oxygen species (ROS) are signaling molecules that can play a dual role in cell fate, promoting either survival or death depending on their levels and cellular context. Several studies indicate that the generation of ROS is involved in doxycycline-induced apoptosis.

In CTCL cells, apoptosis induced by doxycycline was found to be due to reactive oxygen species. oncotarget.comnih.govresearchgate.net Inhibition of ROS through treatment with antioxidants such as catalase and diphenyleneiodonium (B1195379) chloride (DPI) was able to reverse doxycycline-induced apoptosis in these cells. oncotarget.comnih.govresearchgate.net Mitochondria are a primary site for ROS production, and oxidative stress resulting from elevated ROS levels can trigger apoptosis. researchgate.net

In melanoma cells, doxycycline induced intracellular ROS production at an early stage of treatment, and ROS scavengers reduced doxycycline-induced caspase activation and apoptosis. nih.gov These findings suggest the involvement of a ROS-mediated pathway in doxycycline-induced melanoma cell apoptosis, potentially involving ASK1 and JNK kinases. nih.gov

While ROS generation is implicated in the pro-apoptotic effects of doxycycline in several cell types, it is important to note that the relationship between doxycycline, ROS, and apoptosis can be complex and context-dependent.

Exploration of Mitochondrial-Independent Apoptosis Signaling

While the intrinsic (mitochondrial) pathway is frequently implicated in doxycycline-induced apoptosis, some studies have explored the possibility of mitochondrial-independent mechanisms.

Research in human colon cancer HT29 cells suggested that tetracycline analogues, including doxycycline, could induce mitochondria-mediated apoptosis through both caspase-dependent and -independent pathways. nih.gov The release of endonuclease G and apoptosis-inducing factor (AIF) into the cytosol, which can mediate caspase-independent DNA fragmentation, was observed after treatment with these compounds. nih.gov

Although one study on CTCL cell lines mentioned a previous study suggesting doxycycline might induce apoptosis via a mitochondrial-independent pathway through caspase-8 activation, the same study also presented data supporting the involvement of both intrinsic and extrinsic pathways, with cytochrome c release indicating mitochondrial involvement. researchgate.netresearchgate.net

A systematic review on the role of doxycycline in the mitochondrial mediated pathway of apoptosis concluded that while doxycycline induces apoptosis through the mitochondrial mediated pathway in different tissue cells, which may be cell-specific, the caspase-independent apoptosis as one of its mechanisms of action needs further investigation for better understanding. eurekaselect.comnih.gov

Therefore, while the primary evidence strongly supports caspase-dependent and often mitochondria-involved apoptosis, the potential for caspase-independent or strictly mitochondrial-independent pathways exists but requires further elucidation.

Autophagy and Mitophagy Regulation

Doxycycline's effects extend to the regulation of cellular degradation processes, including autophagy and mitophagy. Autophagy is a bulk degradation system for cytoplasmic components, while mitophagy is a selective form of autophagy targeting damaged mitochondria. The impact of doxycycline on these processes appears to be context and cell-type dependent.

In breast cancer cells, doxycycline has been reported to downregulate the levels of autophagy-related proteins such as LC3BI and LC3BII, suggesting a role for autophagy in doxycycline-induced suppression of proliferation, invasion, and self-renewal. nih.govselleckchem.comciteab.comresearchgate.net Similarly, in cultured cardiomyocytes, doxycycline significantly reduced LC3-II protein levels and did not alter Atg7 and beclin1 protein expression in one study, suggesting its cardioprotective effect in that context was independent of autophagy. nih.gov

Conversely, other studies suggest that doxycycline can induce or enhance autophagy. In osteosarcoma cells, co-treatment with doxycycline and zoledronic acid resulted in increased levels of autophagy, as indicated by increased LC3-II, Atg7, and Beclin-1 expression and enhanced formation of autophagic vacuoles. medsci.org This induced autophagy appeared to contribute to the anti-viability effect of the combined treatment. medsci.org In melanoma models, doxycycline has been reported to upregulate markers of autophagy. researchgate.net

Regarding mitophagy, doxycycline has been shown to induce it in certain cell types. In porcine intestinal epithelial (IPEC-J2) cells, doxycycline damaged mitochondrial morphology and induced the co-localization of mitochondria with autophagosomes, suggesting mitophagy induction. medicinacomplementar.com.brdovepress.comnih.govfrontiersin.org This induction of mitophagy by doxycycline in IPEC-J2 cells was also associated with increased intracellular or mitochondrial-specific ROS levels. dovepress.com

However, the effect on mitophagy can also vary. In HeLa cells, one study found that doxycycline did not significantly increase mitophagy, which the authors suggested might be due to the lack of Parkin, a key protein for mitophagy, in this cell line. imrpress.comnih.gov

These findings highlight the complex and sometimes contradictory effects of doxycycline on autophagy and mitophagy, emphasizing the need to consider the specific cellular context and experimental conditions when evaluating these mechanisms.

| Cellular Process | Effect of Doxycycline | Key Markers/Proteins Involved | Cell Types Studied | Reference |

| Autophagy | Downregulation | ↓ LC3BI, ↓ LC3BII, No change in Atg7, Beclin-1 | Breast cancer cells (MCF-7, MDA-MB-468), Cardiomyocytes | nih.govselleckchem.comciteab.comresearchgate.netnih.gov |

| Autophagy | Induction/Enhancement | ↑ LC3-II, ↑ Atg7, ↑ Beclin-1 | Osteosarcoma cells (HOS, MG-63, combined with ZOL), Melanoma cells | researchgate.netmedsci.org |

| Mitophagy | Induction | Mitochondrial damage, co-localization with autophagosomes, ↑ ROS | Porcine intestinal epithelial cells (IPEC-J2) | medicinacomplementar.com.brdovepress.comnih.govfrontiersin.org |

| Mitophagy | No significant increase | Not specified | HeLa cells | imrpress.comnih.gov |

Induction of Autophagic Flux and Key Autophagy Markers (e.g., LC3-II, Atg7, Beclin-1)

The impact of doxycycline on autophagy, a cellular process involving the degradation and recycling of damaged organelles and proteins, appears to be context-dependent. Some studies indicate that doxycycline can induce or enhance autophagy, particularly when used in combination with other agents. For instance, combined treatment with zoledronic acid and doxycycline increased the levels of autophagy-related proteins LC3-II, Atg7, and Beclin-1 in osteosarcoma cell lines, suggesting an enhancement of autophagy medsci.orgfrontiersin.org. This was further supported by observing an increased formation of autophagic vacuoles medsci.orgfrontiersin.org.

However, other research presents differing observations. In cultured neonatal rat cardiomyocytes, doxycycline treatment at certain concentrations (1 µM and 5 µM) significantly reduced LC3-II protein levels without altering the LC3-II/LC3-I ratio. In this specific context, doxycycline treatment did not change the expression of Atg7 and Beclin-1 proteins, leading researchers to suggest that the observed cardioprotection was independent of autophagy in this model nih.gov. These contrasting findings highlight the complexity and potential cell-type or context specificity of doxycycline's effects on autophagic pathways.

Table 1: Effects of Doxycycline on Autophagy Markers

| Study Context | Doxycycline Concentration | LC3-II Level | Atg7 Level | Beclin-1 Level | Autophagic Flux | Citation |

| Osteosarcoma cells (combined tx) | Not specified | Increased | Increased | Increased | Enhanced | medsci.orgfrontiersin.org |

| Neonatal rat cardiomyocytes | 1 µM, 5 µM | Reduced | Unchanged | Unchanged | Not enhanced | nih.gov |

Impact on Mitophagic Processes and Mitochondrial Quality Control

Mitophagy, a specialized form of autophagy responsible for the selective degradation of damaged or superfluous mitochondria, is influenced by doxycycline. Several studies have demonstrated that doxycycline can induce mitophagy nih.govnih.govnih.govfrontiersin.orgnih.govembopress.orgproquest.com. This induction is closely linked to doxycycline's effects on mitochondrial dynamics and its propensity to cause the accumulation of dysfunctional mitochondria nih.govnih.gov. The co-localization of mitochondria with autophagosomes has been observed as evidence of mitophagy induction following doxycycline treatment nih.govnih.govnih.govfrontiersin.org.

Doxycycline's impact on mitochondrial protein synthesis, stemming from the bacterial ancestry of mitochondria, is a primary trigger for these mitophagic processes nih.govnih.gov. By inhibiting the translation of mitochondrial-encoded proteins, doxycycline can disrupt the balance of mitochondrial components and impair their function, thereby signaling for their removal through mitophagy nih.govnih.gov. This contributes to mitochondrial quality control, a crucial process for maintaining cellular health and preventing the accumulation of damaged mitochondria nih.govfrontiersin.orgnih.govepfl.chmdpi.com. The activation of the mitochondrial unfolded protein response (mtUPR), a stress response pathway aimed at restoring mitochondrial homeostasis, is also implicated as a mechanism potentially activated by tetracyclines like doxycycline, further linking it to mitochondrial quality control ucl.ac.ukembopress.orgepfl.ch.

Cellular Energy Metabolism and Bioenergetics Alterations

Doxycycline significantly impacts cellular energy metabolism and bioenergetics, largely as a consequence of its effects on mitochondrial function nih.govresearchgate.netwikipedia.orgplos.orgnih.govmdpi.comucl.ac.uknih.govelifesciences.orgelifesciences.orgfrontiersin.orgproquest.commdpi.comoncotarget.comresearchgate.netresearchgate.netnih.govresearchgate.netuchile.clelifesciences.orgelifesciences.orgresearchgate.net. The inhibition of mitochondrial protein synthesis by doxycycline directly affects the components of the electron transfer chain, which are crucial for oxidative phosphorylation and ATP production researchgate.netplos.orgnih.govelifesciences.orgelifesciences.orgnih.govembopress.orgnih.govuchile.clelifesciences.orgresearchgate.netnih.govontosight.airesearchgate.netbiorxiv.org.

Impairment of Mitochondrial Oxygen Consumption Rate

A consistent finding across various studies is the impairment of mitochondrial oxygen consumption rate (OCR) by doxycycline. This effect is often observed in a dose-dependent manner and has been documented in a range of cell lines and model organisms researchgate.netnih.govplos.orgnih.govmdpi.comelifesciences.orgresearchgate.netnih.govresearchgate.netuchile.clnih.gov. Reduced OCR signifies a decrease in the rate at which cells perform oxidative phosphorylation to generate ATP.

Table 2: Impact of Doxycycline on Oxygen Consumption Rate (OCR)

| Cell Line/Model | Doxycycline Concentration | Effect on Basal OCR | Effect on Maximal OCR | Citation |

| Human cell lines (panel) | 1 µg/mL | Significantly impaired | Not specified | nih.govplos.org |

| MCF12A cells | 1 µg/mL, 96 hours | Significant reduction | Not specified | nih.govplos.org |

| MCF7 cells (chronic tx) | 12.5-50 µM | Dramatic reduction | Not specified | oncotarget.com |

| Glioblastoma cells (A172, U87) | Not specified | Decreased | Decreased | researchgate.net |

| H9C2 cardiomyoblasts | 10, 30 µg/mL | Reduced | Reduced | mdpi.com |

| C. elegans | Dose-dependent | Reduced | Not specified | ucl.ac.uk |

Shifts in Glucose Metabolism and Glycolytic Pathways

In response to impaired mitochondrial respiration, cells treated with doxycycline often exhibit a metabolic shift towards increased reliance on glycolysis for energy production researchgate.netnih.govplos.orgmdpi.comucl.ac.ukelifesciences.orgoncotarget.comnih.govresearchgate.netuchile.cl. This compensatory mechanism is characterized by increased glucose consumption and lactate (B86563) production rates researchgate.netnih.govplos.orgmdpi.comnih.gov. This metabolic remodeling towards a more glycolytic phenotype has been observed in various cell types researchgate.netnih.govplos.orgmdpi.comnih.gov. Some studies in animal models have also indicated that doxycycline can influence glucose metabolism, with observations of improved glucose tolerance in specific contexts nih.gov.

Table 3: Effects of Doxycycline on Glucose Metabolism

| Cell Line/Model | Doxycycline Concentration | Glucose Consumption | Lactate Production | Metabolic Shift | Citation |

| MCF12A cells | 1 µg/mL, 96 hours | Elevated | Elevated | Towards glycolysis | nih.govplos.org |

| Human cell lines (panel) | 1 µg/mL | Enhanced in majority | Enhanced in majority | Towards glycolysis | nih.govplos.org |

| MCF7 cells (chronic tx) | 12.5-50 µM | Not specified | Substantially increased | Mainly glycolytic | oncotarget.com |

| Glioblastoma cells | Dose-dependent | Increased | Not specified | Potential compensatory | mdpi.comnih.gov |

| H9C2 cardiomyoblasts | Dose-dependent | Increased incorporation into lactate | Increased | Towards glycolysis | mdpi.com |

Perturbation of the Electron Transfer Chain Components

Table 4: Impact of Doxycycline on Electron Transfer Chain Components

| Study Context | Doxycycline Effect | Specific Components Affected (Examples) | Citation |

| Various cell lines/models | Inhibition of mitochondrial protein synthesis | mtDNA-encoded ETC subunits | researchgate.netplos.orgnih.govelifesciences.orgnih.gov |

| Human cell lines | Reduced levels of mtDNA-encoded proteins | MT-CO1 | researchgate.netplos.orgmdpi.comnih.govuchile.cl |

| Breast cancer cells | Reduces mt-CO1 and VDAC protein levels | mt-CO1, VDAC | nih.govuchile.cl |

| Mouse liver, heart, brain | Induces mitonuclear protein imbalance (reduced ratio of mtDNA-encoded to nDNA-encoded subunits) | MTCO1/SDHA | researchgate.net |

| L6 myotubes | Depletion of ETC components | Complex I, III, IV subunits | elifesciences.orgelifesciences.org |

Modulation of Gene Expression and Transcriptomic Profiles

Doxycycline has been shown to influence gene expression in mammalian cells through various mechanisms. Beyond its use in inducible gene expression systems like Tet-On/Tet-Off, which allow for controlled transgene expression by binding to a tetracycline-responsive element (TRE) and regulating transcription, doxycycline can also directly or indirectly modulate the expression of endogenous genes. mdpi.comresearchgate.nettandfonline.commdpi.comdntb.gov.uasigmaaldrich.commdpi.comnih.govsigmaaldrich.comsnmjournals.org

Global Transcriptional Reprogramming in Mammalian Cells

Doxycycline-inducible systems, based on the bacterial Tet operon, are widely utilized tools for controlling gene expression in mammalian cells, enabling researchers to turn gene expression on or off by administering or removing doxycycline. mdpi.comresearchgate.nettandfonline.comdntb.gov.ua This capability allows for the study of gene function and has been applied in various contexts, including the generation of induced pluripotent stem (iPS) cells through the controlled expression of reprogramming factors like Oct4, Sox2, Klf4, and c-Myc. sigmaaldrich.commdpi.comnih.govsigmaaldrich.com The precise control over transgene expression afforded by these systems highlights doxycycline's role in influencing the transcriptional landscape of mammalian cells, facilitating global transcriptional reprogramming in experimental settings. researchgate.nettandfonline.comsigmaaldrich.commdpi.comnih.govsigmaaldrich.com

Downregulation of Proliferation and Growth Factor Signaling Pathways (e.g., ERK, cAMP, Notch, Wnt, Myc, E2F1, SMAD)

Doxycycline has demonstrated inhibitory effects on cell proliferation and can modulate various signaling pathways involved in growth and survival. It has been shown to inhibit the phosphorylation of ERK1/2. frontiersin.org Furthermore, doxycycline treatment has been linked to the suppression of signaling pathways crucial for cancer stem cell maintenance and resistance, including the Wnt and Notch pathways. nih.govresearchgate.net The TGF-beta signaling pathway, mediated by SMAD proteins, is also reported to be suppressed by doxycycline. nih.govresearchgate.net While the direct downregulation of specific factors like Myc and E2F1 by doxycycline is context-dependent, these transcription factors are involved in proliferation and cell cycle regulation, processes that are impacted by doxycycline's influence on related pathways. frontiersin.orgnih.govresearchgate.netnih.govresearchgate.net

Upregulation of Specific Neurotrophic Factors and Glial Proteins (e.g., GDNF, TH)

Studies have indicated that doxycycline can influence the expression of neurotrophic factors and glial proteins, which are important for neuronal survival and regeneration. Specifically, doxycycline has been shown to upregulate the expression of Glial Cell Line-Derived Neurotrophic Factor (GDNF) and Tyrosine Hydroxylase (TH). mdpi.comnih.govoup.comnih.gov This modulation has been observed in experimental models related to neuropathic pain and peripheral nerve injury, suggesting a potential role for doxycycline in promoting nerve regeneration and functional recovery, partly through the controlled expression of these factors. mdpi.comoup.comnih.gov

Influence on DNA Damage Response Pathways

Doxycycline has been found to impact cellular DNA damage response pathways. It has been reported to regulate DNA repair mechanisms, including those involving DNA-dependent protein kinase (DNA-PK). nih.govresearchgate.net Some research suggests that doxycycline may act as a reduced carba-analogue of DNA-PK inhibitors. researchgate.net Additionally, doxycycline treatment has been shown to influence ubiquitination and neddylation processes, which are integral to the DNA damage response and protein degradation. nih.gov Doxycycline has also been observed to induce the activation of caspase-8, an initiator caspase involved in the extrinsic apoptotic pathway, and lead to the cleavage of PARP-1, a nuclear enzyme involved in DNA damage repair, in malignant T-cells. oncotarget.com

Effects on Cell Adhesion, Migration, and Invasion

Beyond its effects on gene expression and signaling, doxycycline significantly impacts cellular processes related to adhesion, migration, and invasion, particularly in the context of cancer biology.

Inhibition of Focal Adhesion Kinase (FAK) Signaling and Phosphorylation

A key mechanism by which doxycycline inhibits cell adhesion, migration, and invasion involves the modulation of Focal Adhesion Kinase (FAK) signaling. Doxycycline has been shown to inhibit the expression and phosphorylation of FAK in various cell types, including leukemic and melanoma cells. frontiersin.orgspandidos-publications.comresearchgate.netnih.govnih.gov Inhibition of FAK phosphorylation at specific tyrosine residues, such as Tyr397 and Tyr925, has been reported following doxycycline treatment. frontiersin.orgspandidos-publications.com This inhibition of FAK signaling contributes to the reduced ability of cells to adhere to the extracellular matrix and to migrate or invade surrounding tissues. spandidos-publications.comresearchgate.netnih.govnih.govresearchgate.net The impact on FAK signaling is also linked to the downregulation of matrix metalloproteinases (MMPs), enzymes that play a crucial role in the degradation of the extracellular matrix, further contributing to the inhibition of invasion and metastasis. spandidos-publications.comresearchgate.netnih.govnih.govresearchgate.net

Attenuation of Cellular Migratory and Invasive Capacities

Studies across various cell types, including numerous cancer cell lines, have demonstrated the ability of doxycycline to attenuate cellular migration and invasion. These processes are critical for tissue remodeling, wound healing, and pathological conditions such as cancer metastasis.

Research has shown that doxycycline treatment can significantly inhibit the migration and invasion of breast cancer cells in a transwell assay fishersci.no. In hepatocellular carcinoma (HCC) cells, doxycycline delayed cellular migration in a time-dependent manner and significantly inhibited invasion through a Matrigel matrix fishersci.pt. The number of invading cells was reduced after exposure to doxycycline for 24 and 48 hours fishersci.pt. Similarly, studies on lung cancer cells have indicated that doxycycline dose-dependently reduced the number of cells invading through Matrigel-coated filters citeab.comnih.gov. The inhibitory effects on invasion were observed to be dose-dependent in NCI-H446 and A549 lung cancer cells citeab.comnih.gov. Doxycycline has also been shown to inhibit the migration and invasion of pancreatic cancer cells nih.gov.

One of the well-characterized mechanisms contributing to these effects is the inhibition of matrix metalloproteinases (MMPs) fishersci.ptnih.gov. MMPs are a family of endopeptidases that degrade components of the extracellular matrix (ECM), facilitating cell migration and invasion. Doxycycline has been reported to inhibit the activity and expression of various MMPs, including MMP-2 and MMP-9, which are crucial for tumor invasion and metastasis citeab.comnih.gov. Decreasing MMP activity can consequently inhibit cancer cell invasion and metastasis citeab.comnih.gov.

Furthermore, doxycycline's effects on migration and invasion can involve modulation of signaling pathways. In melanoma cells, doxycycline inhibited adhesion and migration by affecting the expression and phosphorylation of focal adhesion kinase (FAK). FAK is a protein tyrosine kinase that plays a crucial role in cell migration. Studies have also linked doxycycline's anti-migratory effects to the FAK signaling pathway in leukemia cells. In pancreatic cancer cells, doxycycline was found to inhibit the FAK/PI3K/AKT pathway, which is related to cell migration and invasion nih.gov.

Data from various studies illustrate the impact of doxycycline on cell migration and invasion across different cancer cell lines:

| Cell Line | Assay Type | Effect on Migration | Effect on Invasion | Key Mechanism(s) Involved | Source |

| MDA-MB-468 (Breast Cancer) | Transwell Assay | Inhibited | Inhibited | Suppression of EMT markers, Autophagy modulation | fishersci.no |

| HCC cells (PLC) | Wound Healing, Transwell | Delayed (time-dependent) | Significantly Inhibited | Inhibition of MMPs, Modulation of EMT markers | fishersci.pt |

| NCI-H446 (Lung Cancer) | Transwell Assay | Inhibited (dose-dependent) | Reduced (dose-dependent) | Inhibition of MMP-2 and MMP-9, EMT reversal | citeab.comnih.gov |

| A549 (Lung Cancer) | Transwell Assay | Inhibited (dose-dependent) | Reduced (dose-dependent) | Inhibition of MMP-2 and MMP-9, EMT reversal | citeab.comnih.gov |

| Pancreatic Cancer cells (Panc-1) | Migration and Invasion Assays | Significantly Inhibited | Significantly Inhibited | Inhibition of FAK/PI3K/AKT pathway, PAR1 modulation | nih.gov |

| Melanoma cells | Adhesion and Migration Assays | Inhibited | - | Inhibition of FAK expression and phosphorylation, MMP downregulation | |

| Leukemia cells (KG1a, K562) | Migration Assay | Attenuated | - | Inhibition of FAK phosphorylation, MMP-2 downregulation (KG1a) |

Mechanisms of Compound Resistance

Theoretical Considerations of Host Cell Adaptive Responses in Long-Term Exposure Studies

Long-term exposure studies involving antiviral compounds like UNII-7U374ZW3YB (Remdesivir) in the context of persistent viral infections, particularly in immunocompromised individuals, offer a scenario where host cell adaptive responses could theoretically play a role in influencing treatment efficacy and the emergence of resistance. While direct host cell adaptations conferring resistance to the compound itself are not the primary documented mechanisms, the host cellular environment's dynamic response to prolonged drug presence and persistent viral replication can create conditions that indirectly impact the effectiveness of the treatment and the selective pressures on the virus.